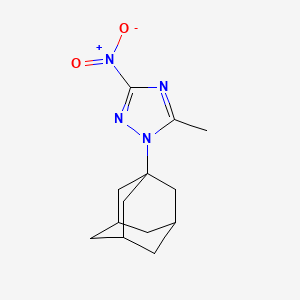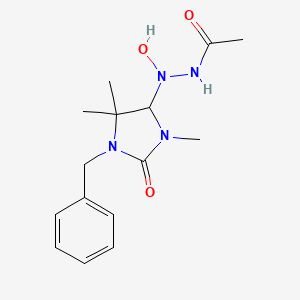![molecular formula C14H20BrClN2O B5108529 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is commonly referred to as BPPB and is a derivative of benzamide. It has been found to have a variety of properties that make it suitable for use in laboratory experiments, including its ability to act as a ligand for certain receptors in the brain.
Mechanism of Action
The mechanism of action of BPPB is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been found to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, BPPB may have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
BPPB has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been found to increase the release of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have anxiolytic and antidepressant effects in animal models. These effects suggest that BPPB may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BPPB in laboratory experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in cellular function and behavior. However, one limitation of using BPPB is that its effects may be complex and difficult to interpret. Additionally, its use may be limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research on BPPB. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and the effects it has on cellular function and behavior. Finally, new synthetic methods for producing BPPB may be developed to improve its purity and reduce its potential toxicity.
Synthesis Methods
The synthesis of BPPB involves several steps, including the reaction of 4-bromoaniline with propionyl chloride to produce N-propionyl-4-bromoaniline. This compound is then reacted with pyrrolidine to produce N-[3-(1-pyrrolidinyl)propyl]-4-bromoaniline. Finally, this compound is reacted with benzoyl chloride to produce 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride.
Scientific Research Applications
BPPB has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a ligand for certain receptors in the brain, including the sigma-1 receptor. This receptor has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and depression. BPPB has been found to bind to this receptor with high affinity, making it a potentially valuable tool for studying the role of this receptor in these disorders.
properties
IUPAC Name |
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O.ClH/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDKNDUFOMQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5688394 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)


![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)